molecular formula C13H14Cl2N2S B13956608 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione CAS No. 63704-45-0

3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione

Cat. No.: B13956608
CAS No.: 63704-45-0
M. Wt: 301.2 g/mol
InChI Key: LRIAPYAQRQUNHL-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is a heterocyclic compound featuring a pyrimidine core substituted with a 2,5-dichlorophenyl group at position 3 and three methyl groups at positions 4, 6, and 6 (the latter two forming a geminal dimethyl group). The thione (-S-) moiety at position 2 contributes to its unique electronic and steric profile, making it a subject of interest in medicinal and agrochemical research. The compound is listed as an analytical standard (), suggesting its utility in chromatography or quality control for pesticides or urea derivatives.

Properties

CAS No.

63704-45-0

Molecular Formula

C13H14Cl2N2S

Molecular Weight

301.2 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H14Cl2N2S/c1-8-7-13(2,3)16-12(18)17(8)11-6-9(14)4-5-10(11)15/h4-7H,1-3H3,(H,16,18)

InChI Key

LRIAPYAQRQUNHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(=S)N1C2=C(C=CC(=C2)Cl)Cl)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Reaction Conditions and Optimization

Solvents and Reagents

  • Common solvents include methanol, ethanol, acetic acid, DMF, and benzene.
  • Thiourea is the preferred sulfur source for introducing the thione group.
  • Hydrazine derivatives with 2,5-dichlorophenyl substitution are critical for ensuring the correct aryl substitution pattern.

Temperature and Time

  • Reflux temperatures ranging from 75 °C to 100 °C are typical.
  • Reaction times vary from several hours up to 9 hours depending on the step.
  • Controlled addition of reagents and catalytic amounts of bases such as pyridine or sodium ethoxide can improve yields.

Purification

  • Products are commonly purified by recrystallization from methanol or ethanol.
  • Filtration and washing steps remove impurities such as unreacted starting materials and side products.
  • Recrystallization can be repeated to enhance purity.

Data Table Summarizing Key Preparation Steps

Step Reactants/Intermediates Conditions Yield (%) Notes
1 1-(2,5-dichlorophenyl)hydrazine dihydrochloride + malondialdehyde + thiourea Reflux in AcOH or DMF, ~75°C, 6-9 h 70-84 Formation of pyrimidine-2-thione core
2 Aminopyrimidine intermediate + formamide Reflux, 9 h ~63 Cyclization to pyrimidine ring
3 Crude product purification Recrystallization in methanol/ethanol - Enhances purity and crystallinity

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione can be compared to the following analogs:

6-(Thiophen-2-yl)-4-(3,4,5-Trimethoxyphenyl)-3,4-Dihydropyrimidine-2(1H)-Thione (3c)

  • Structure : Dihydropyrimidine-2-thione core with thiophene and trimethoxyphenyl substituents.
  • Synthesis: Prepared via Biginelli-like reactions, yielding 73% in ethanol .
  • Properties : Melting point 260–262°C, crystallizes as yellow needles. The trimethoxy group enhances solubility in polar solvents, while the thiophene may confer π-π stacking interactions.
  • The trimethoxy substituents contrast with the target’s lipophilic dichlorophenyl and methyl groups, which may favor membrane permeability .

5-[(Pyrimidin-2-ylthio)Methyl]-1,3,4-Oxadiazole-2(3H)-Thione (3)

  • Structure : Oxadiazole-thione linked to pyrimidine via a thioether bridge.
  • Synthesis: Refluxed with carbon disulfide and KOH in ethanol (10 hours), followed by acidification .
  • Comparison : The target compound lacks the oxadiazole ring, simplifying its structure but reducing opportunities for heterocyclic interactions. Its dichlorophenyl group may confer stronger electrophilic character compared to 3’s pyrimidinylthio moiety .

3-(2,5-Dichlorophenyl)-1,1-Dimethylurea

  • Structure : Urea derivative with 2,5-dichlorophenyl and dimethyl groups.
  • Utility : Used as an analytical standard for herbicides (e.g., diuron analogs) .
  • Comparison : While both compounds share a 2,5-dichlorophenyl group, the urea core differs significantly from the pyrimidine-thione system. Ureas are more polar due to NH groups, whereas the target compound’s thione and methyl groups enhance hydrophobicity .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield Key Applications
3-(2,5-Dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione Pyrimidine-2-thione 2,5-Dichlorophenyl, 4,6,6-trimethyl Not reported Not reported Analytical standard
6-(Thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-2-thione Thiophen-2-yl, 3,4,5-trimethoxyphenyl 260–262 73% Drug discovery
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-thione + pyrimidine Pyrimidin-2-ylthio, oxadiazole Not reported Not reported Antimicrobial research

Key Research Findings

  • Synthetic Complexity : The target compound’s geminal dimethyl group (positions 6,6) may complicate synthesis due to steric hindrance, whereas dihydropyrimidine analogs (e.g., 3c) are synthesized more efficiently .
  • Analytical Utility : As an analytical standard, the compound’s stability and purity are critical for quantifying herbicides, contrasting with bioactive analogs like 3c, which prioritize yield and solubility .

Biological Activity

3-(2,5-Dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is a synthetic compound that belongs to the class of pyrimidine derivatives. Its molecular formula is C13H14Cl2N2S, and it features a pyrimidine ring with a dichlorophenyl substituent and three methyl groups. The presence of the thione functional group enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The compound's structure includes:

  • Pyrimidine Ring : A six-membered aromatic ring containing nitrogen.
  • Thione Group : A sulfur atom double-bonded to a carbon atom, which can participate in various chemical reactions.
  • Dichlorophenyl Substituent : Enhances lipophilicity and potential biological interactions.

Biological Activity

Research has indicated that 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in non-small cell lung cancer (NSCLC) and colorectal carcinoma models.
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. Molecular docking studies suggest that it binds effectively to the active sites of these enzymes.
  • Antioxidant Properties : Some studies have highlighted its potential as an antioxidant agent, which may contribute to its protective effects against oxidative stress-related cellular damage.

The biological activity of 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is believed to involve:

  • Interaction with Molecular Targets : The thione group may facilitate binding to target proteins involved in cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineFindings
AnticancerNSCLC (HOP-92)GI value of 86.28% at 10 μM
AnticancerHCT-116 (Colorectal Carcinoma)GI value of 40.87% at 10 μM
Enzyme InhibitionAChE/BChEEffective binding affinity observed
AntioxidantCellular ModelsRadical scavenging activity comparable to Trolox

Synthesis Methods

The synthesis of 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione can be achieved through various methods:

  • Condensation Reactions : Utilizing appropriate precursors involving thioamide derivatives.
  • Cyclization Techniques : Employing reagents that facilitate the formation of the pyrimidine ring structure.

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